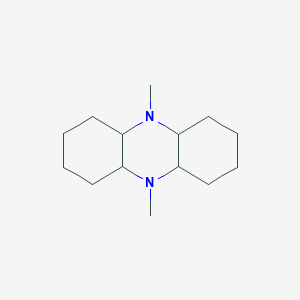

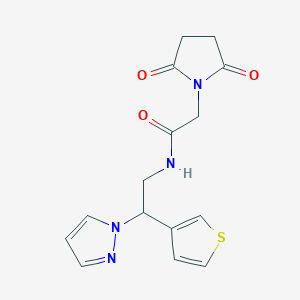

![molecular formula C21H22F2N4OS B2878094 N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide CAS No. 688356-13-0](/img/structure/B2878094.png)

N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with a difluoroanilino group, a sulfanyl group, and an N-butyl-N-methylacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazoline core is a bicyclic structure containing two nitrogen atoms . The difluoroanilino group would add aromaticity to the molecule, while the sulfanyl group and the N-butyl-N-methylacetamide group would add further complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline core and the difluoroanilino group could potentially increase its stability and affect its solubility .Applications De Recherche Scientifique

H1-Antihistaminic Agents

- Novel triazoloquinazolin-5-ones, related to the compound , have been synthesized and tested for their H1-antihistaminic activity. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs. One particular compound, 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, emerged as the most active compound, showing comparable protection to chlorpheniramine maleate but with less sedation (Alagarsamy et al., 2008).

Antimicrobial Activity

- Methylsulfanyl-triazoloquinazoline derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as against yeast and fungi (Al-Salahi et al., 2013).

Human Histamine H4 Receptor Inverse Agonists

- Quinazoline sulfonamides, closely related to the query compound, have been synthesized and optimized for affinity at the human histamine H4 receptor (H4R). These compounds behave as inverse agonists at H4R and have demonstrated anti-inflammatory activity in an animal model of acute inflammation (Smits et al., 2010).

Synthesis and Reactivity

- The synthesis and reactivity of various triazolo-annelated quinazolines have been reported. These studies provide insights into the chemical properties and potential applications of similar compounds, including the one (Al-Salahi, 2010).

Anti-inflammatory Activity

- Newer quinazolin-4-one derivatives have been synthesized and shown to exhibit varying degrees of anti-inflammatory activity. This research indicates the potential of quinazoline derivatives in the development of anti-inflammatory drugs (Kumar & Rajput, 2009).

Antiviral Activities

- Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses. Some compounds showed inhibitory effects on the replication of avian influenza (H5N1) virus (Selvam et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N4OS/c1-3-4-11-27(2)19(28)13-29-21-25-18-8-6-5-7-15(18)20(26-21)24-14-9-10-16(22)17(23)12-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQWQWUGHBXSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

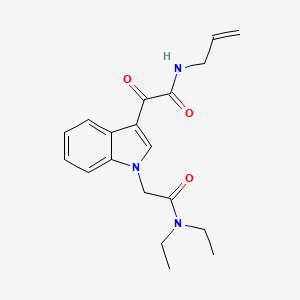

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)

![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)

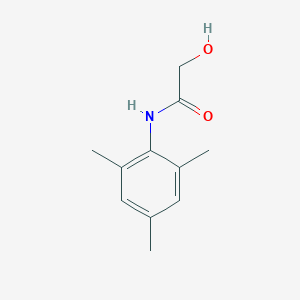

![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)

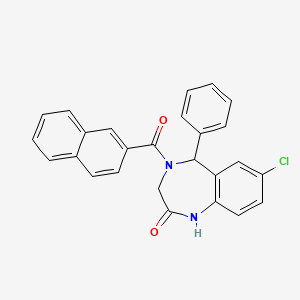

![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)

![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)